4-tert-Butyl-3-chloroaniline
Overview
Description
4-tert-Butyl-3-chloroaniline is an organic compound with the molecular formula C10H14ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a tert-butyl group at the 4-position and a chlorine atom at the 3-position
Mechanism of Action
Target of Action
It is known to be a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, it can act as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . The SM coupling reaction involves the formation of a new carbon-carbon bond through the transmetalation of the organoboron reagent to a palladium complex .
Biochemical Pathways
Its involvement in sm coupling reactions suggests that it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The pharmacokinetic properties of 4-tert-Butyl-3-chloroaniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP1A2 and CYP2D6, two important enzymes involved in drug metabolism . Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Its use in the synthesis of drug candidates suggests that its effects would be dependent on the specific context of its application .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water is relatively low , which could affect its distribution in aquatic environments. Additionally, its stability under various conditions (e.g., light, heat) could also influence its efficacy and stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound can degrade over time, potentially leading to long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-tert-Butyl-3-chloroaniline vary with different dosages in animal models
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-chloroaniline typically involves the nitration of 4-tert-butyl-3-chlorobenzene followed by reduction. The nitration process introduces a nitro group (-NO2) to the benzene ring, which is then reduced to an amine group (-NH2) to form the desired aniline derivative. Common reagents for the nitration include concentrated nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-chloroaniline can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The chlorine atom can be substituted by other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 4-tert-butyl-3-chloronitrobenzene.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-3-chloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
3-Chloroaniline: Lacks the tert-butyl group, affecting its chemical properties and uses.
4-tert-Butyl-2-chloroaniline: Positional isomer with different chemical behavior.
Uniqueness
4-tert-Butyl-3-chloroaniline is unique due to the presence of both the tert-butyl and chlorine substituents, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-tert-butyl-3-chloroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMUKZISSXYPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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